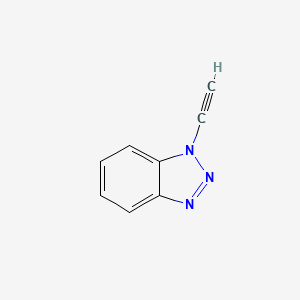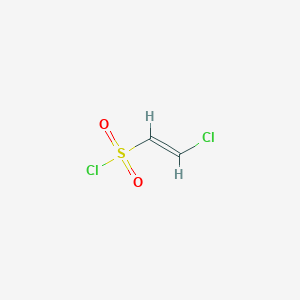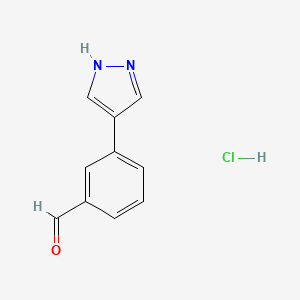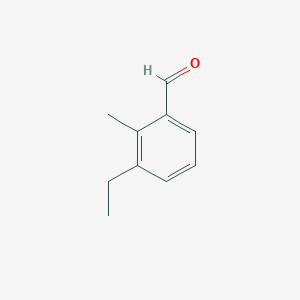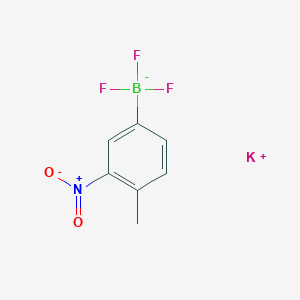
Potassium trifluoro(4-methyl-3-nitrophenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-methyl-3-nitrophenyl)borate is a specialized organoboron compound known for its stability and reactivity. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in various organic transformations due to their unique properties, such as moisture and air stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)borate typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium hydrogen fluoride (KHF2). This method is efficient and general, allowing for the rapid generation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-methyl-3-nitrophenyl)borate undergoes various chemical reactions, including:
Oxidation: Conversion to nitroarenes.
Reduction: Formation of aniline derivatives.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products
Oxidation: Nitroarenes.
Reduction: Aniline derivatives.
Substitution: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-methyl-3-nitrophenyl)borate has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Acts as a building block in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (4-nitrophenyl)trifluoroborate
- Potassium (3-nitrophenyl)trifluoroborate
- Potassium (4-methoxy-3-nitrophenyl)trifluoroborate
Uniqueness
Potassium trifluoro(4-methyl-3-nitrophenyl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .
Eigenschaften
Molekularformel |
C7H6BF3KNO2 |
|---|---|
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
JIVUELTZMLHEFA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


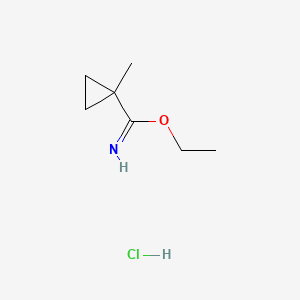
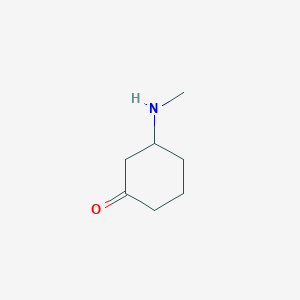
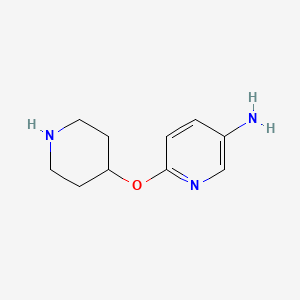
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)


